molecular formula C22H24ClF2N5O B8118176 Ganaplacide hydrochloride

Ganaplacide hydrochloride

Cat. No.: B8118176
M. Wt: 447.9 g/mol
InChI Key: XCXQBXGWYRFISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GNF156 (hydrochloride) involves the formation of the imidazolopiperazine core structure. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves multiple steps of organic synthesis, including the formation of key intermediates and their subsequent cyclization to form the imidazolopiperazine ring .

Industrial Production Methods: Industrial production methods for GNF156 (hydrochloride) are also proprietary. Generally, large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, followed by purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: GNF156 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

GNF156 (hydrochloride) has several scientific research applications:

Mechanism of Action

The exact mechanism of action of GNF156 (hydrochloride) is currently unknown. resistance to the drug is conferred by mutations in the PfCARL protein, the P. falciparum acetyl-CoA transporter, and the UDP-galactose transporter. None of these are thought to be the direct target of GNF156 (hydrochloride). Initial functional studies were performed with a closely related chemotype, GNF179, which differs from the clinical candidate by a single halogen .

Comparison with Similar Compounds

    GNF179: A closely related chemotype differing by a single halogen.

    KAF156: Another name for GNF156, used interchangeably in literature.

Comparison: GNF156 (hydrochloride) is unique due to its broad-spectrum activity against multiple stages of the malaria parasite, including drug-resistant strains. Its ability to act on both asexual and sexual blood stages as well as liver stages sets it apart from other antimalarial agents .

Properties

IUPAC Name

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXQBXGWYRFISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.